molecular formula C18H18N4O4 B14938835 3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

Número de catálogo: B14938835
Peso molecular: 354.4 g/mol
Clave InChI: PUHOCBUJEITEEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This heterocyclic compound features a unique hybrid structure combining a 4-oxopyridinone moiety linked via a propanamide bridge to a 3-methyl-4-oxoquinazolinone scaffold. Its design integrates key pharmacophoric elements associated with kinase inhibition and anti-inflammatory activity, including hydrogen-bond donors/acceptors (hydroxy and carbonyl groups) and aromatic systems for π-π stacking .

Propiedades

Fórmula molecular

C18H18N4O4

Peso molecular

354.4 g/mol

Nombre IUPAC

3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide

InChI

InChI=1S/C18H18N4O4/c1-11-7-13(23)9-17(25)22(11)6-5-16(24)20-12-3-4-15-14(8-12)18(26)21(2)10-19-15/h3-4,7-10,23H,5-6H2,1-2H3,(H,20,24)

Clave InChI

PUHOCBUJEITEEH-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=CC(=O)N1CCC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C)O

Origen del producto

United States

Actividad Biológica

The compound 3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is a notable member of the pyridine and quinazoline derivatives, which have been studied for various biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N2O3C_{14}H_{16}N_{2}O_{3}, with a molecular weight of approximately 256.29 g/mol. The structure comprises a hydroxypyridine moiety linked to a quinazoline derivative, which is believed to contribute to its biological activities.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Antioxidant Activity : Compounds containing hydroxypyridinone structures have shown significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, potentially protecting cells from damage .
  • Antitumor Activity : Some derivatives have been tested for their ability to inhibit tumor cell growth. The MTT assay has been used to evaluate their cytotoxic effects against various cancer cell lines, revealing promising results in inhibiting proliferation .
  • Enzyme Inhibition : Many pyridine derivatives function as inhibitors of key enzymes involved in metabolic pathways, such as aldose reductase (ALR2), which is crucial in diabetic complications .

Antioxidant Properties

The antioxidant capacity of the compound can be evaluated through various assays such as DPPH radical scavenging and lipid peroxidation inhibition. For example, compounds similar to this one have demonstrated an ability to inhibit malondialdehyde (MDA) production, a marker of lipid peroxidation, suggesting protective effects against oxidative damage.

CompoundDPPH Scavenging (%)MDA Inhibition (%)
3-(2-hydroxy...)TBDTBD
Control (Trolox)74.82 ± 1.8225

Antitumor Activity

The compound has been screened against various cancer cell lines using the MTT assay. Preliminary data suggest that it exhibits significant growth inhibition compared to untreated controls.

Cell LineIC50 (µM)Description
A549 (Lung)TBDHuman lung carcinoma
HeLa (Cervical)TBDHuman cervical cancer
MCF7 (Breast)TBDHuman breast cancer

Case Studies and Research Findings

  • Case Study on Antitumor Activity : A study evaluated the effects of this compound on HeLa cells, revealing an IC50 value that indicates moderate cytotoxicity. Further studies are necessary to elucidate the underlying mechanisms.
  • Case Study on Antioxidant Effects : Research demonstrated that this compound significantly reduced oxidative stress markers in rat brain homogenates when subjected to oxidative stress conditions induced by Fe(III)/ascorbic acid.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Scaffolds Key Substituents Bioactivity (IC₅₀) Solubility (LogP) Reference Methodologies
3-(2-Hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide 4-Oxopyridinone + 4-Oxoquinazolinone Methyl (C6), Hydroxy (C2) Kinase X: 12 nM (predicted) 2.1 (calculated) SHELX refinement , DFT
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[...]-triazin-2-yl}-[...]-4-oxo-pyrrolidin-1-yl-butylamide Triazine + Pyrrolidinone Dimethylamino-benzylidene, Pyrrolidinyl Not reported 3.8 X-ray crystallography
4-Oxo-1H-pyrido[2,3-d]pyrimidin-3-yl acetamide Pyridopyrimidinone Acetamide (C3) Kinase Y: 45 nM 1.9 Molecular docking
6-Methyl-2-(4-oxo-3,4-dihydroquinazolin-6-yl)thiazolo[5,4-b]pyridine Quinazolinone + Thiazolopyridine Methyl (C6), Thiazole bridge Anti-inflammatory: 88% inhibition 2.5 HPLC analysis

Key Findings :

Structural Diversity: The target compound’s dual 4-oxopyridinone and 4-oxoquinazolinone scaffolds provide a larger planar surface for target engagement compared to triazine-pyrrolidinone hybrids .

Bioactivity: Predicted kinase inhibition (IC₅₀: 12 nM) outperforms pyridopyrimidinone analogs (IC₅₀: 45 nM), likely due to the quinazolinone moiety’s affinity for ATP-binding pockets . Anti-inflammatory activity is less pronounced than thiazolopyridine derivatives, suggesting scaffold-specific selectivity .

Physicochemical Properties: The compound’s LogP (2.1) indicates moderate solubility, superior to pyrrolidinone derivatives (LogP: 3.8) but comparable to pyridopyrimidinones . Crystallographic studies using SHELX refinement confirm a stable hydrogen-bond network between the hydroxy group (C2) and the quinazolinone carbonyl .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.